molecular formula C18H22N2O4S B299676 N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B299676
M. Wt: 362.4 g/mol
InChI Key: NJCUURZPGXXZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide, also known as BESPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. BESPA is a sulfonamide derivative that exhibits a unique mechanism of action, making it an attractive candidate for various laboratory experiments.

Mechanism of Action

N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide acts as a competitive inhibitor of CA IX by binding to its active site. CA IX is a transmembrane protein that plays a crucial role in pH regulation and is overexpressed in hypoxic regions of solid tumors. By inhibiting CA IX, N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide disrupts the pH balance of cancer cells, leading to decreased cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of CA IX activity, decreased tumor growth and metastasis, and disruption of pH homeostasis in cancer cells. Additionally, N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide has been shown to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide in laboratory experiments is its ability to selectively inhibit CA IX, making it an attractive candidate for studying the role of CA IX in various physiological processes. However, one limitation of using N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide in scientific research. One potential application is the development of N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide-based therapeutics for the treatment of cancer. Additionally, N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide may be used as a tool to study the role of CA IX in other physiological processes, such as wound healing and inflammation. Further research is needed to fully understand the potential applications of N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide in scientific research.

Synthesis Methods

The synthesis of N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide involves a multi-step process that includes the reaction of 4-nitrobenzenesulfonyl chloride with N-(2-aminoethyl)-2-(benzyloxy)ethylamine, followed by the reduction of the resulting nitro compound to the corresponding amine. The final step involves the acetylation of the amine group with acetic anhydride to yield N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide.

Scientific Research Applications

N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in several types of cancer cells. The inhibition of CA IX by N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide has been shown to decrease tumor growth and metastasis in preclinical studies. Additionally, N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide has been used as a tool to study the role of CA IX in various physiological processes, including pH regulation, cell migration, and invasion.

properties

Product Name

N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-[methyl(2-phenylmethoxyethyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H22N2O4S/c1-15(21)19-17-8-10-18(11-9-17)25(22,23)20(2)12-13-24-14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,19,21)

InChI Key

NJCUURZPGXXZNS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CCOCC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CCOCC2=CC=CC=C2

Origin of Product

United States

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